2-(Diethoxymethyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Diethoxymethyl)benzaldehyde has been described through various methodologies, including the Diels–Alder synthesis for producing α-(hydroxymethyl)benzaldehydes and innovative approaches for heterotelechelic poly(ethylene glycol) derivatives having alpha-benzaldehyde and omega-pyridyl disulfide groups. These syntheses involve complex reactions, showcasing the versatility of organic synthesis techniques in modifying benzaldehyde derivatives for specific functions (Morrison & Burnell, 2001) (Akiyama, Nagasaki, & Kataoka, 2004).
Molecular Structure Analysis
The molecular structure of 2-(Diethoxymethyl)benzaldehyde and related compounds has been elucidated through X-ray crystallography and various spectroscopic methods. Studies have highlighted the presence of C-H...O bonds and the formation of dimers in structurally related molecules, providing insight into the interaction and stability of these compounds (Ribeiro-Claro, Drew, & Félix, 2002).
Chemical Reactions and Properties
The reactivity of 2-(Diethoxymethyl)benzaldehyde and similar compounds has been extensively studied, showing a range of chemical behaviors. For instance, the synthesis and reactivity of heterotelechelic poly(ethylene glycol) derivatives demonstrate the compound's potential in forming pH-sensitive imine linkages, suitable for ligand conjugation (Akiyama, Nagasaki, & Kataoka, 2004).
Physical Properties Analysis
Investigations into the physical properties of benzaldehyde derivatives have led to a better understanding of their stability, crystalline structures, and dimerization behaviors in various states. These studies offer valuable insights into how the physical context influences the properties of these compounds (Ribeiro-Claro, Drew, & Félix, 2002).
Chemical Properties Analysis
The chemical properties of 2-(Diethoxymethyl)benzaldehyde and analogs, including their reactivity, catalytic potential, and interactions with other substances, have been a subject of study. These properties are crucial for applications in synthesis and material science, highlighting the compound's versatility and utility in organic chemistry (Morrison & Burnell, 2001) (Akiyama, Nagasaki, & Kataoka, 2004).
Scientific Research Applications
2-(2-oxo-3-phenylpropyl)benzaldehydes serve as efficient starting materials for synthesizing 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, which have applications in the synthesis of complex chemical structures (Martínez et al., 2005).
Functionalized 2H and 13C labeled benzaldehydes, including variants of 2-(Diethoxymethyl)benzaldehyde, are synthesized for use in natural product and pharmaceutical drug development (Boga et al., 2014).
Asymmetric synthesis of compounds such as (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin can be achieved using reactor concepts that ensure high productivity and purity with minimal enzyme consumption (Kühl et al., 2007).
The 2-Hydroxypropyl-β-cyclodextrin polymer effectively facilitates the synthesis of benzaldehyde in water, demonstrating excellent substrate conversion and product selectivity, and can be recycled without loss of activity (Yang & Ji, 2013).
Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid-phase organic synthesis by providing high-purity products (Swayze, 1997).
New heterotelechelic PEG-containing benzaldehyde and 2-pyridyldithio end groups have been synthesized using 4-(diethoxymethyl)benzyl alkoxide, highlighting its use in polymer science (Akiyama et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, 3-(Diethoxymethyl)benzaldehyde, suggests that it is a combustible liquid . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .
Future Directions
properties
IUPAC Name |
2-(diethoxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYOOLILMDESPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544842 | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)benzaldehyde | |
CAS RN |
103890-70-6 | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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